molecular formula C13H13NO3S B2428973 Methyl 2-(ethylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 1031585-49-5

Methyl 2-(ethylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B2428973
CAS No.: 1031585-49-5
M. Wt: 263.31
InChI Key: XXNVOEHTTUCAQM-UHFFFAOYSA-N
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Description

Methyl 2-(ethylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative with a unique structure that includes an ethylthio group and a carboxylate ester

Properties

IUPAC Name

methyl 2-ethylsulfanyl-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-3-18-12-10(13(16)17-2)11(15)8-6-4-5-7-9(8)14-12/h4-7H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNVOEHTTUCAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(=O)C2=CC=CC=C2N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(ethylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzophenone with ethylthioacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, followed by esterification with methanol to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethylthio Group

The ethylthio (-S-C₂H₅) substituent at position 2 serves as a leaving group in nucleophilic substitution reactions. Key findings include:

  • Reactivity with Amines : Treatment with cyclopropylamine in tert-butanol at 50°C leads to displacement of the ethylthio group, forming 1-cyclopropyl derivatives. This reaction is facilitated by potassium tert-butoxide as a base .

  • Role of Solvent : Polar aprotic solvents like DMF enhance reaction rates due to improved stabilization of transition states .

Alkylation Reactions

Alkylation occurs at both oxygen (4-oxo group) and nitrogen (position 1) sites, depending on reaction conditions:

O-Methylation vs. N-Methylation

ConditionBaseSolventMajor ProductYield
CH₃I, NaH, 60–80°C, 8hSodium hydrideDMFMethyl 4-methoxy-2-(ethylthio)quinoline-3-carboxylate80–99%
CH₃I, K₂CO₃, 60°C, 1hPotassium carbonateAcetoneMethyl 1-methyl-2-(ethylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate1–20%
  • Regioselectivity : Prolonged heating favors O-methylation, while shorter reaction times yield N-methylated products as minor components .

  • Base Strength : Stronger bases (e.g., NaH) deprotonate the 4-oxo group, promoting O-alkylation, whereas weaker bases favor N-alkylation .

Hydrolysis of the Ester Group

The methyl ester at position 3 undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Treatment with 4N HCl in acetic acid at 100°C for 4 hours cleaves the ester to form the corresponding carboxylic acid .

  • Basic Hydrolysis : Aqueous NaOH at elevated temperatures yields the carboxylate salt, which can be protonated to isolate the free acid .

Cyclization Reactions

The compound participates in intramolecular cyclization under specific conditions:

  • Thermal Cyclization : Heating with triethylorthoformate and acetic anhydride at 150°C for 2 hours induces ring closure, forming fused tetracyclic structures .

  • Catalytic Cyclization : Transition metal catalysts (e.g., Pd) enable coupling reactions with aryl halides, expanding the heterocyclic framework.

Biological Interactions

While not a traditional chemical reaction, the compound interacts with biological targets:

  • Enzyme Inhibition : Molecular docking studies suggest binding to Hepatitis B Virus (HBV) polymerase via hydrogen bonding with the 4-oxo group and hydrophobic interactions with the ethylthio substituent .

  • Antibacterial Activity : Structural analogs exhibit quinolone-like activity by inhibiting DNA gyrase, though specific data for this derivative remain under investigation.

Key Reaction Mechanisms

  • SN2 Pathway : Alkylation proceeds via a bimolecular mechanism, with the base-generated anion attacking the electrophilic methyl group of CH₃I .

  • Acid-Catalyzed Ester Hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antibacterial Properties
Quinolines, including methyl 2-(ethylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate, have been extensively studied for their antibacterial properties. The compound exhibits significant activity against a range of bacterial strains due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription .

1.2 Antiviral Activity
Recent studies have indicated that quinoline derivatives can also exhibit antiviral properties. This compound has shown potential against various viral pathogens, although specific mechanisms remain under investigation. The structural characteristics of the compound may facilitate interactions with viral proteins, inhibiting their function .

1.3 Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of quinolines. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This application is particularly relevant in chronic inflammatory diseases.

Study on Antibacterial Efficacy

A study conducted on various quinoline derivatives demonstrated that this compound exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics .

Research on Antiviral Potential

In vitro assays have shown that the compound can inhibit viral replication in cell cultures infected with influenza virus. The mechanism was attributed to the inhibition of viral RNA synthesis .

Anti-inflammatory Activity Assessment

In a model of acute inflammation induced in rats, administration of this compound led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent in therapeutic settings .

Summary Table of Applications

Application TypeSpecific ActivityReference
AntibacterialInhibition of DNA gyrase
AntiviralInhibition of viral RNA synthesis
Anti-inflammatoryReduction in pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of Methyl 2-(ethylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting cellular processes and leading to antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds such as 2-methylquinoline and 4-hydroxyquinoline share structural similarities.

    Thioether-containing compounds: Compounds like thioanisole and ethylthioacetic acid.

Uniqueness

Methyl 2-(ethylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to the combination of its quinoline core, ethylthio group, and carboxylate ester. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

Methyl 2-(ethylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest within the field of medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The compound's molecular formula is C11H13NO3SC_{11}H_{13}NO_3S, with a molecular weight of 241.29 g/mol. Its structure contributes to various biological activities, particularly in inhibiting enzymes and modulating signaling pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : this compound has been noted for its ability to inhibit certain kinases and enzymes involved in disease processes. This inhibition can lead to downstream effects on cell signaling pathways associated with cancer and inflammatory diseases .
  • Antimicrobial Activity : Similar compounds in the quinoline class have demonstrated broad-spectrum antibacterial properties. Research indicates that modifications in the quinoline structure can enhance antimicrobial efficacy against various pathogens .

Biological Evaluation

Recent studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antiplatelet Activity : Quinolines have been shown to exhibit antiplatelet effects by inhibiting cyclooxygenase enzymes (e.g., Cox-1), which downregulates thromboxane A2 production and platelet aggregation .
  • Anti-HIV Activity : Some derivatives within the quinoline family have been studied for their anti-HIV properties, particularly as integrase inhibitors. These compounds showed promising results in inhibiting HIV replication without significant cytotoxicity .
  • Anticancer Potential : The structural characteristics of quinolines allow them to modulate various signaling pathways linked to cancer progression. Research has indicated that certain derivatives can inhibit tumor growth and induce apoptosis in cancer cells .

Case Study 1: Antibacterial Activity

A study investigating the antibacterial properties of modified quinolines found that specific structural modifications led to enhanced activity against Gram-positive bacteria. This compound's thioether group may play a crucial role in its interaction with bacterial targets.

Case Study 2: Anti-HIV Efficacy

In a series of experiments assessing anti-HIV agents based on quinoline scaffolds, compounds similar to this compound displayed significant inhibitory effects on HIV integrase activity. The most potent derivatives exhibited EC50 values in the low micromolar range, suggesting strong antiviral potential .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
AntibacterialInhibition of bacterial growth
AntiplateletInhibition of Cox-1; reduced platelet aggregation
Anti-HIVInhibition of HIV integrase
AnticancerInduction of apoptosis; modulation of signaling

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